1,2,3,4,6,7,5,8-Hexathiadiazocane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1003-76-5 |
|---|---|
Molecular Formula |
H2N2S6 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
1,2,3,4,6,7,5,8-hexathiadiazocane |
InChI |
InChI=1S/H2N2S6/c1-3-4-2-6-8-7-5-1/h1-2H |
InChI Key |
PTNWVMGJXVSVOZ-UHFFFAOYSA-N |
Canonical SMILES |
N1SSNSSSS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4,6,7,5,8 Hexathiadiazocane
Retrosynthetic Analysis and Design Principles
A retrosynthetic analysis of the target hexathiadiazocane would logically disconnect the macrocycle at the S-N or S-S bonds, which are typically the most feasible to form in the forward synthesis. The primary design principle would be to identify readily available and stable precursors that can be induced to cyclize.
Key retrosynthetic disconnections could involve:
Two-component strategy: Disconnecting two S-N bonds could lead to a linear precursor with reactive nitrogen-containing functional groups at both ends and a central polysulfur chain. Alternatively, disconnection of an S-S bond could suggest a precursor with terminal sulfhydryl or related functionalities.
Multi-component strategy: A more convergent approach might involve the reaction of multiple smaller fragments, such as a diamine and a source of sulfur atoms, in a one-pot reaction. nih.gov
The design of the synthesis would need to consider the high reactivity of polysulfur compounds and the potential for competing side reactions, such as polymerization or the formation of smaller ring systems.
Classical Approaches to Eight-Membered Ring Formation
The synthesis of eight-membered rings is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. rsc.orgnih.gov However, several classical strategies have been successfully applied to the formation of such macrocycles and could be adapted for the synthesis of a hexathiadiazocane.
One common approach is the high-dilution cyclization , where the reaction is carried out at very low concentrations of the linear precursor. This favors intramolecular cyclization over intermolecular polymerization. The choice of solvent and temperature is also critical in optimizing the yield of the desired macrocycle.
Another classical method involves template-directed synthesis , where a metal ion or another species is used to hold the linear precursor in a conformation that favors cyclization. While more common for crown ethers and related macrocycles, this principle could potentially be applied to sulfur-nitrogen systems.
Novel Synthetic Routes and Advanced Methodologies
Recent advances in synthetic chemistry offer more sophisticated approaches to macrocyclization that could be applicable to the target compound. mdpi.comresearchgate.net
Cyclization Strategies for Macrocyclic Sulfur-Nitrogen Rings
Modern cyclization strategies often focus on creating specific bonds under mild conditions with high selectivity. For sulfur-nitrogen macrocycles, this could involve:
Reductive cyclization: The intramolecular reductive coupling of dithiols or related sulfur-containing functional groups is a powerful method for forming S-S bonds within a macrocyclic framework.
Oxidative cyclization: The oxidation of a precursor containing two or more sulfhydryl groups can lead to the formation of disulfide bridges, a strategy commonly employed in peptide chemistry that could be adapted for this system. rsc.org
Metal-catalyzed cross-coupling reactions: Palladium, copper, or other transition metal catalysts can facilitate the formation of C-S or S-N bonds, providing a versatile tool for macrocyclization. ijarst.in
A specific example of a relevant cyclization is the reaction of N-alkyldiisopropylamines with disulfur (B1233692) dichloride, which can yield various heterocyclic structures depending on the reaction conditions. mdpi.comresearchgate.net
Precursor Design and Synthesis
The success of any synthetic route hinges on the careful design and synthesis of the linear precursor. rsc.org For a hexathiadiazocane, a plausible precursor would be a linear molecule containing two nitrogen atoms and a chain of six sulfur atoms, with reactive functional groups at the termini.
The synthesis of such a precursor would likely involve the stepwise assembly of the polysulfur chain and the introduction of the nitrogen-containing moieties. The use of protecting groups for the terminal functional groups would be essential to prevent premature reactions.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical step in any synthetic endeavor, particularly for challenging macrocyclizations. researchgate.net Key parameters to consider include:
Solvent: The choice of solvent can significantly influence the solubility of the precursor and the transition state of the cyclization reaction.
Temperature: The reaction temperature must be carefully controlled to promote the desired cyclization while minimizing decomposition and side reactions.
Catalyst: If a catalyst is used, its nature and concentration must be optimized to achieve the highest possible yield and selectivity.
Reaction time: The duration of the reaction will need to be determined empirically to ensure complete conversion of the starting material.
The following table presents a hypothetical optimization of a generic macrocyclization reaction.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Dichloromethane | 25 | 24 | <5 |
| 2 | Pd(PPh3)4 | Toluene | 80 | 12 | 25 |
| 3 | CuI/DMAP | Acetonitrile | 60 | 18 | 45 |
| 4 | RuCl3 | Methanol | 50 | 24 | 30 |
Green Chemistry Principles in 1,2,3,4,6,7,5,8-Hexathiadiazocane Synthesis
The application of green chemistry principles is increasingly important in modern synthetic chemistry. numberanalytics.comnumberanalytics.com For the synthesis of a hexathiadiazocane, several green approaches could be considered:
Atom Economy: Designing a synthesis that maximizes the incorporation of all starting materials into the final product is a core principle of green chemistry. numberanalytics.com
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids. numberanalytics.com
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net
Catalysis: The use of catalytic methods is inherently greener than stoichiometric reactions as it reduces waste generation. numberanalytics.com
For instance, solvent-free reaction conditions, potentially using mechanochemistry (ball milling), could offer a highly efficient and environmentally friendly route to the target molecule. tandfonline.com
Analysis of Synthetic Pathways for this compound Remains a Developing Field
Consequently, a comparative analysis of synthetic pathways, which would typically evaluate factors such as reaction efficiency, scalability, and the availability of starting materials for different routes, cannot be conducted at this time. The development of synthetic strategies for novel heterocycles often involves extensive research to identify suitable precursors and reaction conditions that favor the formation of the desired ring structure.
Future research in this area would be necessary to establish viable synthetic routes. Such work would likely explore various approaches common in heterocyclic chemistry, including cycloaddition reactions, condensation reactions of appropriate nitrogen and sulfur-containing precursors, or ring-expansion strategies. Once multiple pathways are developed and characterized, a detailed comparative analysis could be undertaken to determine the most efficient and practical methods for the synthesis of this compound.
Advanced Structural Characterization and Conformational Analysis of 1,2,3,4,6,7,5,8 Hexathiadiazocane
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Crystallographic Techniques and Data Interpretation
Typically, this analysis involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. materialsproject.org The data collected allows for the determination of the unit cell parameters and the space group. Subsequent refinement of the structural model yields a detailed picture of the molecular geometry. For 1,2,3,4,6,7,5,8-Hexathiadiazocane, no such crystallographic data has been reported in the literature.
Intermolecular Interactions and Crystal Packing Motifs
Beyond individual molecular structure, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. acs.org This includes the study of non-covalent interactions such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. acs.orgelectronicsandbooks.com Without experimental data, any discussion of the supramolecular chemistry of this compound remains purely speculative.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. researchgate.net It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Multi-Dimensional NMR for Connectivity and Stereochemistry
Techniques like COSY, HSQC, and HMBC, known as multi-dimensional NMR, are instrumental in establishing the connectivity between atoms within a molecule. researchgate.netnih.gov They can resolve complex spectra and help in the unambiguous assignment of all proton and carbon signals, which is crucial for confirming molecular structure and determining stereochemistry. nih.gov Specific multi-dimensional NMR studies on this compound have not been documented.
Variable Temperature NMR for Conformational Dynamics
Variable-temperature (VT) NMR studies are employed to investigate dynamic processes, such as ring-flipping or the rotation around single bonds. By recording spectra at different temperatures, it is possible to study the conformational equilibria of flexible molecules. The eight-membered ring of this compound is expected to be conformationally mobile, but no VT-NMR studies have been published to characterize these dynamics.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and the characterization of molecular structure. nih.gov While these techniques are routinely used in the characterization of new compounds, specific IR and Raman spectral data for this compound, including characteristic absorption bands and their assignments, are absent from the scientific literature.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation patterns of new chemical entities. For this compound, the molecular formula is H₂N₂S₆. epa.gov Electron ionization (EI) or softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be employed to generate the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition.
The fragmentation of this compound under mass spectrometric conditions is predicted to proceed through the cleavage of the weakest bonds within the eight-membered ring. The S-S and S-N bonds are susceptible to rupture, leading to a series of characteristic fragment ions. The simulation of fragmentation pathways, often aided by computational tools, involves applying cleavage and rearrangement rules to predict plausible fragment ions based on their calculated reaction enthalpies. nih.gov
A plausible fragmentation pathway would involve the initial loss of sulfur atoms or diatomic sulfur (S₂), given the polysulfide nature of the ring. Subsequent or alternative fragmentation could involve the cleavage of the heterocyclic ring itself, leading to smaller sulfur-nitrogen fragments.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| Ion Formula | m/z (for ³²S, ¹⁴N, ¹H) | Proposed Identity |
| [H₂N₂S₆]⁺ | 222 | Molecular Ion |
| [H₂N₂S₅]⁺ | 190 | Fragment from loss of S |
| [H₂N₂S₄]⁺ | 158 | Fragment from loss of S₂ |
| [S₄N]⁺ | 142 | Ring fragment |
| [S₂N₂H₂]⁺ | 94 | Ring fragment |
| [S₂]⁺ | 64 | Diatomic sulfur |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
The eight-membered ring of this compound is not planar and is expected to adopt a puckered conformation, such as a chair or boat form. These conformations can be chiral, meaning the molecule is non-superimposable on its mirror image. Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful for assigning the absolute configuration of chiral molecules.
If enantiomers of this compound were to be separated or if a particular chiral conformation is dominant in solution, its CD spectrum would exhibit characteristic positive or negative absorption bands known as Cotton effects. While specific CD data for this compound is not available, studies on other chiral heterocyclic systems demonstrate the utility of this technique. For instance, Vibrational Circular Dichroism (VCD), coupled with Density Functional Theory (DFT) calculations, has been successfully used to determine the absolute configuration of complex N-heterocyclic precursors by correlating experimental spectra with computed spectra for different stereoisomers. nih.gov A similar approach could be applied to this compound to assign its stereochemistry. Furthermore, magnetic circular dichroism has been used to characterize the electronic transitions in various sulfur-nitrogen heterocycles. acs.org
Electron Diffraction for Gas-Phase Structural Analysis
The precise determination of a molecule's geometry without the influence of intermolecular forces present in the solid state is crucial for a complete structural understanding. Gas-phase electron diffraction is a powerful technique for this purpose, providing accurate measurements of bond lengths, bond angles, and torsional angles for molecules in the gaseous state.
For sulfur-nitrogen compounds like S₂N₂, significant differences have been observed between the gas-phase and solid-state structures, particularly in bond angles, which are affected by intermolecular interactions in the crystal lattice. rsc.org Applying electron diffraction to this compound would yield the intrinsic geometry of the isolated molecule. This data would be critical for defining the exact puckering of the eight-membered ring, the precise S-S and S-N bond distances, and the N-S-S and S-N-S bond angles, providing fundamental data for theoretical and computational models.
Spectroscopic Techniques for Probing Electronic Structure and Bonding
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net An XPS analysis of this compound would confirm the presence of sulfur and nitrogen and provide insight into their respective oxidation states by measuring the binding energies of their core electrons (S 2p and N 1s).
In sulfur-nitrogen compounds, the binding energies of N 1s electrons vary systematically with the nitrogen atom's oxidation state. osti.gov Similarly, the S 2p binding energy is highly sensitive to the chemical environment and oxidation state of the sulfur atom. researchgate.net In the H₂N₂S₆ ring, the nitrogen atoms are formally in a lower oxidation state, bonded to hydrogen and sulfur, while the sulfur atoms are expected to be in different states depending on whether they are bonded to other sulfur atoms (S-S) or to nitrogen atoms (N-S-N). Based on literature values for related compounds, the expected binding energies can be tabulated. researchgate.netresearchgate.netnih.gov
Table 2: Predicted XPS Binding Energies for this compound
| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |
| Nitrogen | N 1s | ~399-401 | N-H, N-S |
| Sulfur | S 2p₃/₂ | ~163-164 | S-S (polysulfide) |
| Sulfur | S 2p₃/₂ | ~165-166 | N-S-N |
The deconvolution of the high-resolution S 2p spectrum would be crucial to differentiate between the sulfur atoms in the S-S-S-S chain and those bonded to nitrogen.
UV-Vis spectroscopy probes the electronic transitions within a molecule. Many sulfur-nitrogen heterocycles are known for their striking colors, which arise from π → π* electronic transitions. acs.org Although this compound is a saturated ring system lacking a delocalized π-system, it possesses numerous lone pairs on the sulfur and nitrogen atoms and a series of σ-bonds.
The UV-Vis spectrum of H₂N₂S₆ is therefore expected to be characterized by absorptions in the ultraviolet region, corresponding to n → σ* and σ → σ* transitions. The lone-pair electrons on the nitrogen and sulfur atoms can be excited to antibonding σ* orbitals. The S-S bonds, in particular, are known to have relatively low-energy σ → σ* transitions. The extent of conjugation and the presence of chromophores significantly influence the absorption maximum (λmax). utoronto.ca While less intense than π → π* transitions, these absorptions provide valuable information about the molecule's electronic structure. electronicsandbooks.com
Table 3: Plausible Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region |
| n → σ | N(lone pair) → σ(S-N) | ~230-260 nm |
| n → σ | S(lone pair) → σ(S-S, S-N) | ~250-300 nm |
| σ → σ | σ(S-S) → σ(S-S) | < 220 nm |
| σ → σ | σ(S-N) → σ(S-N) | < 220 nm |
Computational and Theoretical Studies of 1,2,3,4,6,7,5,8 Hexathiadiazocane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1,2,3,4,6,7,5,8-Hexathiadiazocane. These calculations provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds that hold it together.
Density Functional Theory (DFT) Applications
Density functional theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study various sulfur-nitrogen species, providing valuable information on their geometries, relative energies, and vibrational frequencies. acs.org DFT calculations, including those using local and gradient-corrected nonlocal density functionals with various basis sets, have been instrumental in understanding the stability and structure of sulfur-nitrogen compounds. acs.org For instance, in studies of related S-N systems, DFT has been used to predict the order of stability of different isomers. acs.org
The application of DFT to this compound would involve selecting appropriate exchange-correlation functionals and basis sets to accurately model the complex interactions between the sulfur and nitrogen atoms. Functionals like B3LYP are often employed for their balance of accuracy and computational cost in studying sulfur-containing molecules. acs.org The choice of basis set is also crucial, with sets like 6-31G* or larger triple-zeta basis sets with polarization functions (e.g., TZVP) being common choices for obtaining reliable results for molecules containing second-row elements like sulfur. acs.orgnih.gov
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of the bonding in this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net
For electron-rich sulfur-nitrogen rings, the LUMOs are typically antibonding with respect to the S-N bonds. researchgate.net This suggests that the addition of an electron or nucleophilic attack could lead to ring-opening or ring-contraction reactions. researchgate.net The distribution of electron density, which can be visualized through contour plots or calculated using population analysis methods (e.g., Mulliken, Natural Bond Orbital), reveals the partial charges on each atom and the polarity of the bonds. In sulfur-nitrogen compounds, the nature of the S-N bond can be complex, with discussions in the literature considering contributions from pπ-dπ interactions and negative hyperconjugation. researchgate.net
Conformational Landscape Exploration and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible eight-membered ring like this compound, a variety of conformations, such as chair, boat, and twist forms, are possible. Computational methods are essential for exploring this complex potential energy surface.
By performing systematic conformational searches using molecular mechanics or quantum chemical methods, the various stable conformers can be identified. Subsequent geometry optimizations and frequency calculations at a higher level of theory (e.g., DFT or MP2) provide the relative energies, thermodynamic stabilities, and vibrational frequencies of these conformers. This information is crucial for understanding which conformations are likely to be present at a given temperature and how the molecule's shape influences its properties and reactivity.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent or other molecules. nih.gov
To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. For a novel molecule like this compound, a suitable force field may need to be developed or parameterized based on quantum chemical calculations. The simulations can then be run under specific conditions of temperature and pressure to observe the molecule's behavior. Analysis of the MD trajectory can reveal the preferred conformations, the pathways for conformational interconversion, and the flexibility of the ring system.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict its reactivity and the pathways of its potential decomposition or reactions with other species.
By mapping the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates. For example, studies on the thermal decomposition of related sulfur-nitrogen compounds have utilized computational methods to identify the initial bond-breaking steps and the subsequent reaction pathways. The characteristically small HOMO-LUMO energy gaps in electron-rich sulfur-nitrogen rings suggest potential photochemical activity, which could be another area for theoretical investigation. researchgate.net
Predictive Modeling of Reactivity and Selectivity
For a molecule like this compound, predictive modeling could focus on several key areas:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability, with a larger gap suggesting lower reactivity. The locations of these orbitals can predict sites susceptible to electrophilic or nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents.
Reaction Pathway Calculations: By modeling the transition states and intermediates of potential reactions, computational methods can predict the most likely reaction pathways and the selectivity for different products. This can be particularly useful in understanding the compound's stability and decomposition mechanisms.
While these methodologies are standard in computational chemistry, their specific application to this compound for the prediction of reactivity and selectivity has not been documented in accessible research.
Topological Analysis of Electron Density (e.g., QTAIM)
A topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for understanding chemical bonding and structure. This analysis examines the critical points in the electron density (ρ) and the Laplacian of the electron density (∇²ρ).
For this compound, a QTAIM analysis would yield valuable information about the nature of its chemical bonds:
Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, can characterize the type of bond (e.g., covalent, ionic, van der Waals).
Ring Critical Points (RCPs): The presence of an RCP within the eight-membered ring would confirm its cyclic structure and provide information about its electronic properties.
Laplacian of the Electron Density: The sign of the Laplacian at a BCP can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ > 0).
A comprehensive QTAIM study on this compound would provide a detailed electronic picture of the molecule, including the nature of the N-S and S-S bonds, and any potential transannular interactions. However, specific research articles detailing a QTAIM analysis for this particular compound are not found in the current body of scientific literature.
Chemical Reactivity and Reaction Mechanisms of 1,2,3,4,6,7,5,8 Hexathiadiazocane
Electrophilic and Nucleophilic Reactions
The lone pairs of electrons on the nitrogen and sulfur atoms of 1,2,3,4,6,7,5,8-Hexathiadiazocane allow it to act as a nucleophile. Conversely, the presence of electronegative sulfur atoms can render adjacent carbons susceptible to nucleophilic attack.
Electrophilic aromatic substitution, a fundamental reaction type, involves an electrophile attacking an electron-rich aromatic ring. masterorganicchemistry.comyoutube.com While this compound is not aromatic, the principles of electrophilic attack are relevant. The rate of these reactions can be significantly increased by the use of acid catalysts. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
Nucleophilic substitution reactions, on the other hand, involve a nucleophile attacking an electron-deficient center. mdpi.com The course of these reactions can be complex, sometimes proceeding through multiple steps and involving different reactive centers within the molecule. mdpi.com
Redox Chemistry and Electron Transfer Processes
The polysulfide chain within the this compound ring makes it susceptible to both oxidation and reduction. Electron transfer processes can lead to the formation of radical ions or initiate ring-opening reactions. The specific redox potential of the molecule is a key parameter in understanding its behavior in electrochemical and biochemical systems.
Ring-Opening and Ring-Contraction Reactions
The eight-membered ring of this compound is subject to both ring-opening and ring-contraction reactions, often driven by the desire to relieve ring strain or to form more stable products. etsu.eduwikipedia.org
Ring-Contraction Reactions: These reactions reduce the size of the hydrocarbon ring and are a valuable method for increasing molecular complexity. etsu.edu They can be induced by various means, including acids, bases, oxidation, or photochemical methods. etsu.edu Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can lead to ring contraction by generating a more stable carbocation. etsu.educhemistrysteps.com For instance, a seven-membered ring can contract to a more stable six-membered ring through a 1,2-alkyl shift. chemistrysteps.comyoutube.com The Favorskii rearrangement is another example, where cyclic α-halo ketones undergo ring contraction in the presence of a base. chemistrysteps.com
Ring-Opening Reactions: The cleavage of the S-S or S-N bonds can lead to the formation of linear or alternative cyclic structures. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) can proceed via ring opening of an intermediate seleniranium cation. mdpi.com
Thermal and Photochemical Transformations
Exposure to heat or light can induce significant changes in the structure of this compound.
Thermal Transformations: At elevated temperatures, the molecule may undergo fragmentation or rearrangement. The weakest bonds, likely the S-S bonds, are expected to cleave first, leading to a cascade of reactions.
Photochemical Transformations: The absorption of light can promote the molecule to an excited state, opening up unique reaction pathways. Photomediated ring contractions of saturated heterocycles have been observed, often proceeding through mechanisms like the Norrish Type II reaction. nih.gov This involves an initial hydrogen atom transfer followed by bond fragmentation and subsequent intramolecular reaction to form a smaller ring. nih.gov
Catalytic Transformations Involving this compound
The presence of multiple heteroatoms makes this compound a potential ligand for metal catalysts. Coordination to a metal center can activate the ring towards various transformations. For example, Lewis acids are known to catalyze the ring contraction of epoxides by coordinating to the oxygen atom. chemistrysteps.com Similarly, metal complexes could facilitate ring-opening or rearrangement reactions of the hexathiadiazocane ring.
Mechanistic Investigations through Kinetic and Isotopic Labeling Studies
To elucidate the complex reaction mechanisms of this compound, kinetic and isotopic labeling studies are invaluable tools.
Kinetic Studies: By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), detailed information about the reaction mechanism, such as the rate-determining step and the involvement of intermediates, can be obtained.
Isotopic Labeling: This technique involves replacing one or more atoms in the reactant with their isotopes to trace their path through a reaction. wikipedia.org For example, using 13C or 15N labeled this compound would allow for the precise determination of how the atoms rearrange during a reaction. nih.govspringernature.com This method has been widely used to understand reaction mechanisms in various fields, including drug discovery and metabolomics. researchgate.net The position of the isotopes in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org
Stereoselectivity in Reactions of this compound
The non-planar, puckered conformation of the this compound ring can lead to stereoselectivity in its reactions. Depending on the conformation, reagents may preferentially attack from one face of the ring over the other. The presence of chiral centers in substituted derivatives can also lead to the formation of diastereomers or enantiomers. youtube.com For example, in photomediated ring contractions, the stereochemistry of the starting material can influence the diastereomeric ratio of the products. nih.gov Furthermore, the use of chiral catalysts can induce enantioselectivity in reactions involving the hexathiadiazocane ring. nih.gov
Derivatization and Analogue Synthesis of 1,2,3,4,6,7,5,8 Hexathiadiazocane
Functionalization Strategies for the Thiadiazocane Core
Functionalization of saturated sulfur-nitrogen heterocycles like 1,2,3,4,6,7,5,8-hexathiadiazocane is challenging due to the ring's inherent reactivity. The strategies often involve reactions targeting the nitrogen atoms, which are typically the most nucleophilic and basic sites in the molecule.
Key strategies include:
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups at the nitrogen centers can modify the steric and electronic properties of the ring. This is a common strategy for altering the solubility and reactivity of heterocyclic amines.
Reaction with Electrophiles: The nitrogen atoms can react with a variety of electrophiles. For instance, reactions with acid chlorides or sulfonyl chlorides could yield N-acylated or N-sulfonylated derivatives, respectively. These reactions would significantly alter the electronic nature of the nitrogen atoms.
Coordination to Metal Centers: The nitrogen and sulfur atoms possess lone pairs of electrons, making them potential ligands for transition metals. The formation of metal complexes is a key functionalization strategy, which can stabilize the ring and introduce new catalytic or electronic properties. researchgate.net
The presence of multiple sulfur atoms also offers potential reaction sites, although these are generally less reactive than the nitrogen atoms in this type of saturated ring. Oxidation of the sulfur atoms could be a possible, albeit potentially ring-cleaving, functionalization pathway.
Synthesis of Substituted this compound Derivatives
Direct synthesis of substituted derivatives of this compound is not widely documented in readily available literature, suggesting that these are not common compounds. However, the synthesis of related substituted sulfur-nitrogen heterocycles provides insight into potential methods. For example, multicomponent reactions are a powerful tool for creating diverse heterocyclic structures. mdpi.comnih.gov A general approach could involve the reaction of a substituted amine with a source of sulfur, such as disulfur (B1233692) dichloride, under carefully controlled conditions. nih.gov
The synthesis of related tin-containing sulfur-nitrogen rings, such as (CH₃)₂SnS₂N₂, has been achieved through kinetically controlled reactions and serves as a starting point for creating other S-N heterocycles. researchgate.net This suggests that organometallic precursors could be a viable route to substituted hexathiadiazocane derivatives.
Table 1: Potential Synthetic Routes to Substituted S-N Heterocycles
| Precursor 1 | Precursor 2 | Reaction Type | Potential Product Class |
|---|---|---|---|
| Substituted Amine (R-NH₂) | Disulfur Dichloride (S₂Cl₂) | Condensation | Substituted S-N Ring |
| N-Alkyldiisopropylamine | Disulfur Dichloride (S₂Cl₂) | Cyclization | Various S-N Heterocycles |
This table illustrates general strategies in S-N heterocyclic chemistry that could theoretically be adapted for the synthesis of this compound derivatives.
Preparation of Heterocyclic Analogues and Congeners
The synthesis of analogues of sulfur-nitrogen rings is an active area of research, driven by the quest for new materials and compounds with novel properties. mdpi.com The strategy often involves replacing one or more sulfur or nitrogen atoms with other elements.
Carbon-Containing Analogues: The incorporation of carbon atoms into the ring system generally increases stability. mdpi.comnih.gov
Phosphorus-Containing Analogues: The reaction of S-N compounds with phosphorus-containing reagents can lead to the formation of P-N-S rings.
Oxygen-Containing Analogues: The reaction of silylated sulfur-nitrogen compounds with reagents like FSO₂–N=S=O can produce rings containing sulfur, nitrogen, and oxygen, such as S₄N₄O₂. researchgate.net
Metal-Containing Analogues: A significant area of research involves the incorporation of metals (e.g., tin, silicon) into the ring structure, creating heterocycles like (CH₃)₂SnS₂N₂ and (CH₃)₂Si(NSN)₂Si(CH₃)₂. researchgate.net These compounds can serve as valuable starting materials for further synthetic transformations.
The development of multi-component reactions and post-condensation transformations provides a pathway to a wide variety of heterocyclic compounds with diverse substitution patterns that might be otherwise difficult to obtain. nih.gov
Structure-Reactivity Relationships in Derivatives
The chemical behavior of sulfur-nitrogen heterocycles is intrinsically linked to their electronic structure. researchgate.net These compounds are often described as "electron-rich," with relatively high-energy highest occupied molecular orbitals (HOMO) and low-energy lowest unoccupied molecular orbitals (LUMO). researchgate.net
Effect of Substitution: Introducing substituents onto the ring can modulate these frontier orbitals. Electron-donating groups (like alkyl groups) on the nitrogen atoms would raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (like acyl or sulfonyl groups) would lower the HOMO energy, increasing stability towards oxidation but potentially making the ring more susceptible to nucleophilic attack.
Redox Properties: Electron-rich S-N heterocycles are generally easy to oxidize. researchgate.net The addition of an electron, through electrochemical reduction or nucleophilic attack, often leads to the cleavage of S-N bonds and subsequent ring-opening or ring-contraction reactions. researchgate.net
Impact of Heteroatoms: The incorporation of other atoms into the ring structure significantly alters its geometry and electronic properties. For example, the S₅N₅⁺ cation is planar, while related oxygen-containing species are puckered. researchgate.net These structural changes have a profound impact on the molecule's reactivity and physical properties. The difference in electronegativity between carbon and heteroatoms like sulfur and nitrogen leads to physicochemical characteristics and reactivity that are quite different from their parent hydrocarbon counterparts. nih.govopenmedicinalchemistryjournal.com
Applications of Derivatization in Modulating Chemical Behavior
Derivatization is a key tool for fine-tuning the properties of sulfur-nitrogen heterocycles for specific applications. While the direct applications of this compound derivatives are not extensively documented, the goals of derivatizing the broader class of S-N rings are well-established.
Precursors to Polymers: Heterocyclic S-N compounds, including those containing other elements like carbon or phosphorus, are investigated as potential precursors to linear polymers. researchgate.net These polymers are related to the molecular conductor poly(sulfur nitride), (SN)x.
Development of New Materials: The unique electronic structures of S-N rings make them targets in materials science. mdpi.comnih.gov Derivatization can be used to control properties relevant to molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com
Control of Reaction Pathways: By modifying the electronic and steric properties of the S-N ring through derivatization, chemists can influence the outcomes of subsequent reactions. For example, a bulky substituent could sterically hinder attack at a nearby atom, directing a reactant to another site on the molecule. Similarly, changing the electronic nature of a substituent can switch the preferred reaction from electrophilic to nucleophilic substitution.
Stabilization of Reactive Species: Functionalization, particularly through coordination to metal centers, can stabilize otherwise reactive S-N ring systems, allowing for their isolation and further study. researchgate.net
Coordination Chemistry and Supramolecular Assemblies of 1,2,3,4,6,7,5,8 Hexathiadiazocane
1,2,3,4,6,7,5,8-Hexathiadiazocane as a Ligand in Transition Metal Chemistry
The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them effective Lewis basic sites for coordination to electron-deficient transition metal centers. wikipedia.org This behavior is analogous to other S-N compounds, such as tetrasulfur tetranitride (S₄N₄), which readily forms complexes with a variety of transition metals. wikipedia.orgcdnsciencepub.com The saturated nature of the S₆N₂H₂ ring suggests that it would likely act as a neutral ligand, donating its electron pairs to form coordinate covalent bonds.
Based on its structure, this compound can be expected to exhibit several binding modes.
Monodentate Coordination: The ligand could coordinate to a single metal center through one of its nitrogen atoms. This is a common and simple binding mode for many nitrogen-containing ligands.
Bidentate Chelating Coordination: The two nitrogen atoms can coordinate to the same metal center, forming a stable chelate ring. The geometry and flexibility of the eight-membered ring would determine the size and stability of the resulting metallacycle.
Bidentate Bridging Coordination: The two nitrogen atoms could also bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. wikipedia.org This mode is observed in complexes of the related S₄N₄ ligand with copper(I) chloride. wikipedia.org
While coordination through the sulfur atoms is less common for saturated sulfides compared to nitrogen, it cannot be entirely ruled out, especially with soft, later transition metals that have a higher affinity for sulfur. nsf.gov
The resulting coordination geometries would depend on the coordination number of the metal ion, its electronic configuration, and the steric bulk of the ligand. For a metal with a coordination number of four, tetrahedral or square planar geometries would be expected. For a coordination number of six, an octahedral geometry would be most common.
Table 1: Predicted Coordination Geometries for Hypothetical this compound (L) Complexes
| Metal Ion | Stoichiometry | Predicted Coordination Number | Predicted Geometry |
|---|---|---|---|
| Cu(II) | [CuL₂]²⁺ | 4 | Distorted Square Planar / Tetrahedral |
| Ni(II) | [NiL₂Cl₂] | 6 | Octahedral |
| Pt(II) | [PtLCl₂] | 4 | Square Planar |
| Ag(I) | [AgL]⁺ | 2 | Linear (with monodentate L) |
The synthesis of transition metal complexes with this compound would likely follow standard procedures for coordination compound synthesis. A common method involves the direct reaction of the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent.
A typical synthetic route could be: MCl₂ + 2 S₆N₂H₂ → [M(S₆N₂H₂)₂]Cl₂ (where M = a divalent transition metal)
The reaction would likely be carried out under an inert atmosphere to prevent oxidation of the sulfur atoms. The resulting complexes could then be isolated as crystalline solids by filtration or solvent evaporation.
Characterization of these new complexes would rely on a combination of spectroscopic and analytical techniques to confirm their composition and structure:
Infrared (IR) Spectroscopy: This technique would be crucial for confirming coordination. A shift in the N-H stretching and bending vibrations to lower or higher frequencies upon complexation would provide strong evidence of the nitrogen atoms' involvement in bonding to the metal. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a shift in the resonance of the N-H protons upon coordination. If the metal complex is diamagnetic, ¹³C and ¹⁵N NMR could also provide valuable structural information.
UV-Visible Spectroscopy: The electronic spectra of the complexes would show d-d transitions characteristic of the specific metal ion and its coordination geometry, often resulting in colored compounds.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, confirming the binding mode of the ligand, the coordination geometry of the metal, and precise bond lengths and angles.
Elemental Analysis: This would be used to determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.
Main Group Element Chemistry with this compound
Similar to its interactions with transition metals, this compound is expected to act as a Lewis base towards main group element compounds that are strong Lewis acids. Well-studied S-N compounds like S₄N₄ are known to form stable adducts with Lewis acids such as antimony pentachloride (SbCl₅) and boron trifluoride (BF₃), with coordination occurring at a nitrogen site. wikipedia.org
It is highly probable that S₆N₂H₂ would react similarly, for example: S₆N₂H₂ + BF₃ → H₂N₂S₆·BF₃
In such an adduct, the boron atom would accept a pair of electrons from one of the nitrogen atoms of the ring. The characterization of such products would involve techniques like IR and multinuclear NMR (¹¹B, ¹⁹F) spectroscopy to probe the changes in the electronic environment of both the ligand and the Lewis acid upon adduct formation.
Self-Assembly Processes and Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound, with its hydrogen bond donors (N-H groups) and potential for other weak interactions, makes it a candidate for forming ordered supramolecular structures.
Host-guest chemistry describes complexes where one molecule (the host) encloses another molecule (the guest). The crown-like shape of the eight-membered S₆N₂H₂ ring suggests it could potentially act as a host molecule. The central cavity, defined by the sulfur and nitrogen atoms, might be capable of encapsulating small guest species. The nature of the cavity would be relatively soft and polarizable due to the sulfur atoms, suggesting a potential affinity for soft guest molecules or cations. This is conceptually similar to how crown ethers encapsulate metal cations or cyclodextrins encapsulate organic molecules. sci-hub.catnih.gov The selectivity of such a host would be determined by the size, shape, and electronic properties of its central cavity.
The formation of supramolecular assemblies is driven by various non-covalent interactions. For this compound, the most significant of these would be:
Hydrogen Bonding: The N-H groups are excellent hydrogen bond donors. In the solid state, it is almost certain that these molecules would form extended networks through intermolecular N-H···N or N-H···S hydrogen bonds. These interactions are fundamental in directing the self-assembly of molecules into predictable one-, two-, or three-dimensional architectures. iisc.ac.in
Chalcogen Bonding: The sulfur atoms in the ring could act as chalcogen bond donors. This refers to the attractive interaction between an electron-deficient region on a covalently bonded sulfur atom (a σ-hole) and an electron-rich site on another molecule. iisc.ac.inresearchgate.net This type of interaction is increasingly recognized as an important tool in crystal engineering.
Table 2: Potential Non-Covalent Interactions for this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H group | N or S atom of another molecule | 15 - 40 |
| Chalcogen Bond | S atom in the ring | Lone pair on N, O, or S | 5 - 20 |
Despite extensive research, there is currently no publicly available scientific literature detailing the coordination chemistry, supramolecular assemblies, or the specific role of This compound in framework materials.
The compound, identified with the Chemical Abstracts Service (CAS) number 1003-76-5 and the molecular formula H₂N₂S₆ , is a known chemical entity. guidechem.comepa.gov However, searches for its application in the specified areas of chemistry did not yield any specific research findings, data tables, or detailed studies.
General literature on sulfur-nitrogen compounds indicates a rich and diverse field of study. These compounds are known for their interesting structural and bonding properties, and their ability to act as ligands in coordination complexes. The field of supramolecular chemistry also explores the self-assembly of such molecules into larger, organized structures. Furthermore, the development of framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is an active area of research where various organic molecules are used as building blocks.
However, it appears that This compound has not been a specific focus of published research in these domains to date. It is possible that the compound is of interest for future studies, or that research exists but is not yet in the public domain. Without any available data, it is not possible to provide the requested detailed article on its coordination chemistry, supramolecular assemblies, and role in framework materials.
Advanced Applications and Emerging Research Frontiers for 1,2,3,4,6,7,5,8 Hexathiadiazocane
Applications in Advanced Materials Science
The high sulfur content and unique ring structure of sulfur-nitrogen compounds like 1,2,3,4,6,7,5,8-Hexathiadiazocane make them intriguing candidates for the development of novel materials. The reactivity of the S-N and N-H bonds offers pathways for incorporation into larger macromolecular structures, such as polymers and composites.
A significant area of materials science is the use of elemental sulfur to synthesize high-sulfur-content polymers through a process known as inverse vulcanization. This technique copolymerizes liquid sulfur with organic cross-linkers to create stable and processable materials from what is an abundant industrial byproduct. These polymers exhibit a range of interesting properties, including thermal reprocessability and a high affinity for heavy metals.
While inverse vulcanization traditionally uses elemental sulfur (in its S₈ ring form), the use of sulfur imides as building blocks is a logical extension of this concept. Cyclic sulfur imides, including the family to which this compound belongs, could serve as unique monomers or co-monomers. The N-H groups in these rings provide reactive sites for derivatization or polymerization that are not present in elemental sulfur. For instance, acylation and methylation reactions of various sulfur imides have been reported. mcmaster.ca Such reactions could be adapted to link these rings together or graft them onto other polymer backbones, creating composites with tailored properties. The incorporation of N-H functionalities could also enhance intermolecular interactions, such as hydrogen bonding, potentially improving the mechanical properties of the resulting materials.
Polymers with high sulfur content are known to exhibit high refractive indices. dbpedia.orgresearchgate.net This property is attributed to the high polarizability of sulfur atoms compared to carbon or oxygen. sci-hub.se High refractive index polymers are critical components in advanced optical devices, including lenses, antireflective coatings, and for enhancing light extraction from organic light-emitting diodes (OLEDs). sci-hub.se
Research has demonstrated a direct correlation between sulfur content and the refractive index of polymers. sci-hub.se Given that this compound has a mass where sulfur accounts for a significant majority, its incorporation into polymer matrices could lead to materials with exceptionally high refractive indices. Theoretical studies on related sulfur imides could help predict the polarizability and potential optical properties of polymers containing these rings.
Catalysis and Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov Catalysts often function through specific interactions like hydrogen bonding or by acting as Lewis acids or bases. nih.gov Sulfur-nitrogen compounds, with their combination of potentially Lewis-basic nitrogen atoms and redox-active sulfur atoms, present an interesting, though largely unexplored, platform for catalyst design.
The N-H protons in this compound are acidic and can be removed to form anions, which have been studied in related sulfur imides. mcmaster.ca This reactivity suggests that the molecule could participate in proton-transfer reactions central to some catalytic cycles. Furthermore, the lone pairs on the nitrogen atoms could coordinate to metal centers or other substrates. While specific catalytic applications for this compound have not been reported, the broader field of S-N chemistry shows that compounds like Tetrasulfur Tetranitride (S₄N₄) are versatile precursors for synthesizing other heterocyclic structures, highlighting the rich reactivity of S-N systems. brainly.inwikipedia.org This inherent reactivity is a prerequisite for potential catalytic applications.
Electrochemical Applications
The search for new materials for energy storage is a major frontier in chemistry. Organic molecules are being investigated as active components in redox flow batteries, offering tailorability of properties like redox potential and solubility. dtu.dk Nitrogen-containing heterocyclic molecules, such as pyrazines and quinoxalines, have been studied for their ability to undergo reversible redox reactions, making them suitable for such applications. dtu.dk
The 1,4-diaza arrangement within the sulfur ring of this compound suggests that it could possess interesting electrochemical properties. The nitrogen atoms could potentially be oxidized or reduced in a manner analogous to other N-heterocycles. The surrounding sulfur atoms would heavily influence the redox potential through their electron-withdrawing or donating effects. Although no experimental electrochemical data exists for this specific compound, cyclic voltammetry studies on related S-N heterocycles would be the first step in evaluating their potential for applications in batteries or other electrochemical devices.
Theoretical Frameworks for Predicting Novel Applications
In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful tool for predicting the properties and potential applications of novel molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate molecular structure, stability, and electronic properties.
A prime example is the study of Heptasulfur Imide (S₇NH), a close structural analog of this compound. X-ray diffraction combined with multipole refinement and ab initio calculations has been used to map its charge-density distribution. rsc.org These studies revealed key features of its bonding, including the polarity of the S-N and N-H bonds and the distribution of electron lone pairs. rsc.org The results indicated a negative charge on the nitrogen atom and a positive charge on the hydrogen, with the sulfur atoms being largely neutral. rsc.org
Such theoretical frameworks would be invaluable for this compound. Computational modeling could predict its molecular geometry, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties such as its HOMO-LUMO gap, which is crucial for understanding its potential in electronic materials. These theoretical predictions can guide future synthetic efforts and experimental investigations into its applications.
Table 1: Theoretical and Experimental Data for Heptasulfur Imide (S₇NH)
| Property | Method | Finding | Reference |
|---|---|---|---|
| Molecular Geometry | X-ray Diffraction (100 K) | Crown-shaped eight-membered ring. | rsc.org |
| Deformation Density | X-ray Diffraction | Large positive electron density accumulation between S and N atoms. | rsc.org |
| Net Atomic Charges | Multipole Refinement | N is negative, H is positive, S atoms are neutral. | rsc.org |
Environmental Chemistry Applications
Sulfur-rich materials have shown significant promise in environmental remediation, particularly for the capture of heavy metals. Polymers synthesized via inverse vulcanization have been successfully used to remove toxic inorganic mercury from water. This application leverages the strong affinity of sulfur for binding with soft metals like mercury.
Given its high sulfur content, materials based on this compound could be explored for similar purposes. The compound itself, or polymers and composites derived from it, could act as effective sorbents for heavy metal ions. The presence of nitrogen atoms within the ring might also contribute to its binding properties, potentially offering selectivity for different metal ions. While this remains a hypothetical application, it is a logical and important avenue for future research, aligning with the development of sustainable materials for environmental cleanup.
Conclusions and Future Research Directions
Unresolved Challenges and Open Questions
The primary and most significant challenge concerning 1,2,3,4,6,7,5,8-Hexathiadiazocane is the apparent absence of any foundational research. This presents a number of fundamental open questions:
Synthesis: No established synthetic route for this compound has been reported. The feasibility of its preparation and the potential precursors and reaction conditions remain unknown.
Stability and Properties: The basic chemical and physical properties, such as melting point, boiling point, solubility, and stability, have not been experimentally determined or computationally predicted in the available literature.
Structure and Bonding: The precise molecular geometry, bond lengths, bond angles, and electronic structure have not been elucidated through techniques like X-ray crystallography or computational chemistry.
Reactivity: Its chemical reactivity, including its behavior with acids, bases, oxidizing agents, and reducing agents, is entirely unexplored.
Prospective Areas for Future Investigation
Given the complete lack of data, the field is wide open for investigation. Future research could logically begin with:
Computational Studies: Theoretical calculations could provide initial insights into the molecule's predicted geometry, stability, and spectroscopic properties. This could guide subsequent experimental work.
Synthetic Exploration: Development of a reliable synthetic pathway to produce this compound would be the first major breakthrough. This would likely involve the exploration of various sulfur-nitrogen reagents and reaction conditions.
Structural Characterization: Once synthesized, characterization using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential. Single-crystal X-ray diffraction would provide definitive structural information.
Property and Reactivity Studies: Following successful synthesis and characterization, a systematic investigation of its fundamental physical and chemical properties could be undertaken.
Potential Impact on Related Fields of Chemistry
While it is speculative without any existing data, the study of this compound could potentially contribute to the broader field of sulfur-nitrogen chemistry. Research into this and other novel sulfur-nitrogen heterocycles could lead to the discovery of new materials with interesting electronic or optical properties, or molecules with novel biological activities. The development of new synthetic methodologies for such compounds could also be of significant interest to the wider chemical community. However, until foundational research is conducted, any potential impact remains purely hypothetical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
